molecular formula C19H22N2O5S B247861 [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone

Cat. No. B247861
M. Wt: 390.5 g/mol
InChI Key: BQVKFOVUMHMRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and has been extensively used in various biochemical and physiological studies.

Mechanism of Action

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone inhibits serine proteases by covalently modifying the active site serine residue of the protease. It forms a stable acyl-enzyme intermediate with the protease, which prevents the protease from further catalyzing the hydrolysis of its substrate.
Biochemical and Physiological Effects:
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit platelet aggregation, and reduce inflammation. [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone has also been used to study the role of proteases in various biological processes such as blood coagulation, fibrinolysis, and complement activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone in lab experiments is its high specificity for serine proteases. It does not inhibit other classes of proteases, which makes it a valuable tool for studying serine proteases in biological samples. However, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone has some limitations, such as its instability in aqueous solutions and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the use of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone in scientific research. One direction is the development of more stable and potent analogs of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone that can be used in a wider range of experimental conditions. Another direction is the use of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone in the study of protease inhibitors as potential therapeutic agents for various diseases such as cancer and inflammation. Moreover, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone can be used in the study of proteases involved in viral infections, as proteases are essential for the replication of many viruses.

Synthesis Methods

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is synthesized by the reaction of p-methoxybenzenesulfonyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with p-methoxyacetophenone. The final product is obtained after purification by recrystallization.

Scientific Research Applications

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is widely used in scientific research as a serine protease inhibitor. It is used to inhibit proteases in various biological samples such as blood, tissues, and cells. [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is also used in the purification of proteins and enzymes, as it prevents proteolytic degradation during the purification process. Moreover, [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is used in the study of signal transduction pathways, as it inhibits the activity of proteases involved in these pathways.

properties

Product Name

[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O5S/c1-25-16-5-3-15(4-6-16)19(22)20-11-13-21(14-12-20)27(23,24)18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3

InChI Key

BQVKFOVUMHMRMK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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